

In-Depth Technical Guide: GENZ-882706 for Neuroinflammation Research

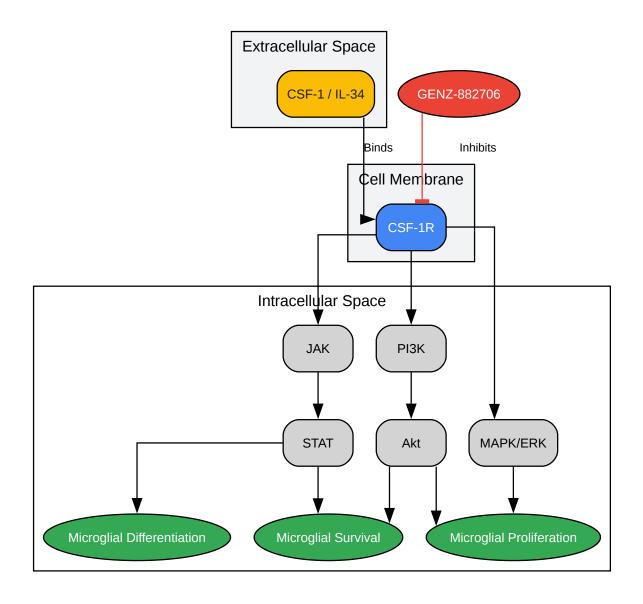
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GENZ-882706(Raceme)	
Cat. No.:	B10801007	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GENZ-882706, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). Dysregulation of the CSF-1R signaling pathway is a critical factor in the pathogenesis of numerous neuroinflammatory and neurodegenerative diseases, including Multiple Sclerosis (MS), Alzheimer's disease, and Parkinson's disease. By targeting CSF-1R, GENZ-882706 offers a promising therapeutic strategy to modulate microglial activity and mitigate the detrimental effects of chronic neuroinflammation. This document outlines the mechanism of action, preclinical data, and detailed experimental protocols to facilitate the use of GENZ-882706 in neuroinflammation research.

Core Compound Information



Property	Value
IUPAC Name	4-((5-cyano-6-(2-methyl-2H-indazol-5-yl)pyridin- 3-yl)methyl)morpholine
Synonyms	RA03546849
Molecular Formula	C26H25N5O3
Molecular Weight	455.51 g/mol
Target	Colony-Stimulating Factor 1 Receptor (CSF-1R)
IC50	22 nM
Solubility	10 mM in DMSO
Source	Patent: WO 2017015267A1

Mechanism of Action: CSF-1R Signaling Pathway

GENZ-882706 exerts its therapeutic effects by inhibiting the CSF-1R signaling cascade. This pathway is initiated by the binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), to the CSF-1R, a receptor tyrosine kinase predominantly expressed on microglia in the central nervous system (CNS). This ligand binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event activates several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways are crucial for microglial proliferation, survival, and differentiation. GENZ-882706, as a potent inhibitor, blocks this initial phosphorylation step, thereby attenuating the downstream signaling and effectively reducing the microglial population.

Click to download full resolution via product page

Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.

Preclinical Efficacy in a Model of Multiple Sclerosis

GENZ-882706 has demonstrated significant efficacy in a preclinical model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis.

In Vivo Efficacy in EAE Model

Treatment Group	Dose (mg/kg)	Mean Maximum Clinical Score	Reduction in Microglia/Macr ophages	Source
Vehicle	-	3.5	-	Patent WO 2017015267A1
GENZ-882706	30	1.5	Significant	Patent WO 2017015267A1
GENZ-882706	100	1.0	Significant	Patent WO 2017015267A1
*p < 0.05 compared to vehicle				

Cytokine Modulation in EAE Model Spinal Cord

Cytokine	Change with GENZ-882706 Treatment	Source
MCP-1	Decrease	Patent WO 2017015267A1
IL-6	Decrease	Patent WO 2017015267A1
IL-1β	Decrease	Patent WO 2017015267A1
IP-10	Decrease	Patent WO 2017015267A1
TNF-α	Increase	Patent WO 201701526

 To cite this document: BenchChem. [In-Depth Technical Guide: GENZ-882706 for Neuroinflammation Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10801007#genz-882706-for-neuroinflammation-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com